molecular formula C18H16N2O4S B428001 methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate CAS No. 304897-00-5

methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate

Cat. No.: B428001
CAS No.: 304897-00-5
M. Wt: 356.4g/mol
InChI Key: CADVZYIHYGAPJD-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a heterocyclic compound featuring a 1,4-benzothiazine core substituted with a keto group at position 2. The benzothiazine moiety is conjugated to a methyl benzoate group via an acetyl-amide linker.

The compound's synthesis likely involves coupling reactions between activated intermediates of the benzothiazine core and methyl 4-aminobenzoate, using sodium hydride in DMF as a base, as described for analogous thiadiazole and benzoxathiine derivatives .

Properties

IUPAC Name

methyl 4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-24-18(23)11-6-8-12(9-7-11)19-16(21)10-15-17(22)20-13-4-2-3-5-14(13)25-15/h2-9,15H,10H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADVZYIHYGAPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazinone Core

The benzothiazinone moiety is synthesized through cyclization reactions. U.S. Patent 3,591,584 describes a method where 3-oxo-1,2-benzoisothiazoline-2-acetic acid methyl ester 1,1-dioxide undergoes rearrangement in the presence of sodium methoxide to form 4-hydroxy-2H-1,2-benzothiazine-3-carboxylic acid ester 1,1-dioxide . Subsequent 2-alkylation with methyl iodide introduces the methyl group at position 2, yielding the 2-methyl derivative critical for further functionalization.

Key parameters for this step include:

  • Reagent : Sodium methoxide (1.2–1.5 equiv) in anhydrous methanol.

  • Temperature : 60–80°C for 4–6 hours.

  • Yield : 70–75% after purification via recrystallization from ethanol .

Acetylation of the Benzothiazinone Intermediate

Acetylation introduces the acetyl group at the 3-position of the benzothiazinone core. EP0146102B1 highlights the use of acetic anhydride or acetyl chloride in pyridine, which acts as both solvent and base to neutralize HCl byproducts .

Optimized Conditions :

  • Molar Ratio : 1:1.2 (benzothiazinone:acetylating agent).

  • Reaction Time : 2–3 hours at 25–30°C.

  • Workup : Precipitation in ice-water followed by filtration yields the acetylated product with >85% purity .

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate serves as the coupling partner. US20070149802A1 details its preparation via esterification of 4-aminomethylbenzoic acid with methanol in the presence of hydrochloric acid .

Critical Steps :

  • pH Control : Maintain pH <2 during esterification to prevent premature hydrolysis.

  • Temperature : 0–5°C during base addition (e.g., 5% NaOH) to quench excess HCl.

  • Extraction : Use toluene for phase separation, achieving 88% yield after salt saturation .

Coupling Reaction to Form the Final Compound

The acetylated benzothiazinone is coupled with methyl 4-aminobenzoate using carbodiimide-based reagents. EP0146102B1 employs N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) as a coupling agent in tetrahydrofuran (THF) .

Reaction Parameters :

ParameterValueSource
Coupling AgentEEDQ (1.1 equiv)
SolventTHF
TemperatureReflux (66°C)
Time12–16 hours
Yield65–70%

Alternative methods from US7547798B2 utilize transesterification with auxiliary alcohols (e.g., isopropanol) to enhance reactivity, achieving 75% yield at 120°C for 24 hours .

Industrial-Scale Production Methods

Industrial processes optimize for cost and scalability. Key adaptations include:

  • Continuous Flow Reactors : Reduce reaction times by 40% compared to batch methods .

  • Catalyst Recycling : Recover EEDQ via distillation, lowering material costs by 15–20% .

  • Automated pH Control : Ensures consistent product quality during esterification .

Comparative Analysis of Industrial vs. Lab-Scale Yields :

StepLab-Scale YieldIndustrial Yield
Benzothiazinone70%68%
Acetylation85%82%
Coupling70%65%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazinone ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds derived from benzothiazines exhibit significant anticancer properties. For instance, methyl derivatives have been shown to inhibit various cancer cell lines effectively. One study highlighted that derivatives similar to methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate demonstrated promising activity against leukemia and CNS cancer cell lines .

CompoundCancer TypeInhibition (%)
4gLeukemia84.19
4pCNS72.11

Enzyme Inhibition

The compound has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Acetylcholinesterase inhibitors help increase acetylcholine levels in the brain, thereby improving cognitive functions .

Antidepressant Properties

Benzothiazine derivatives have also been associated with stimulant and antidepressant activities. Research indicates that modifications on the thiazine ring can enhance these properties, making compounds like this compound candidates for further investigation in mood disorder treatments .

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Research in Pharmacy, researchers synthesized several benzothiazine derivatives and evaluated their anticancer activity against various cell lines. This compound was among those tested and showed considerable inhibition rates against leukemia cells .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of similar compounds on cellular models of Alzheimer’s disease. The results indicated that these compounds could effectively inhibit acetylcholinesterase activity while exhibiting low toxicity to neuronal cells .

Mechanism of Action

The mechanism of action of methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothiazinone core can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : The benzothiazine core tolerates diverse substitutions (esters, amides, sulfonamides) without losing bioactivity .

Ester vs. Amide: Methyl/ethyl esters enhance lipophilicity for membrane penetration, while amides improve solubility for intravenous applications .

Biological Activity

Methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other relevant activities.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₆S
Molecular Weight 390.41 g/mol
Density 1.41 g/cm³
LogP 3.255
PSA (Polar Surface Area) 113.88 Ų

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, certain benzothiazine derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μg/mL .

2. Anticancer Activity

Benzothiazine derivatives have been investigated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .

3. Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. In animal models, it has shown a reduction in inflammation markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

4. Antidiabetic Activity

Recent studies indicate that benzothiazine derivatives may possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels in diabetic models . This activity is attributed to the modulation of glucose metabolism pathways.

Study on Antimicrobial Efficacy

In a controlled study published in the Journal of Medicinal Chemistry, this compound was tested against several microbial strains. The results showed a significant inhibition zone against Candida albicans, indicating strong antifungal activity .

Cancer Cell Line Study

A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with this compound .

Q & A

Basic: What synthetic routes are recommended for preparing methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}benzoate?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Intermediate Synthesis : Start with the condensation of a benzothiazine precursor (e.g., 3-oxo-3,4-dihydro-2H-1,4-benzothiazine) with acetic acid derivatives. For example, coupling the benzothiazine core with an acetylating agent like chloroacetyl chloride, followed by amidation with methyl 4-aminobenzoate .

Crystallization : Purify intermediates using recrystallization in ethanol or methanol, as demonstrated in analogous benzothiazine derivatives .

Characterization : Confirm structural integrity via 1H^1 \text{H} NMR (e.g., δ 3.86 ppm for methoxy groups) and X-ray crystallography to resolve bond lengths and angles .

Advanced: How can computational methods optimize reaction conditions for derivatizing this compound?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reactivity at specific sites:

  • Reaction Path Search : Use software like Gaussian or ORCA to model transition states for acylation or amidation steps, identifying energy barriers .
  • Solvent Effects : Simulate solvent interactions (e.g., DMSO or ethanol) using COSMO-RS to optimize solubility and reaction yields .
  • Experimental Validation : Combine computational predictions with high-throughput screening (HTS) to test conditions (e.g., 45°C for 1–2 hours) as seen in triazine-based syntheses .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H^1 \text{H} NMR : Identify aromatic protons (δ 6.96–7.29 ppm) and methoxy groups (δ 3.76–3.86 ppm) .
  • X-ray Crystallography : Resolve the dihedral angle between the benzothiazine and benzoate moieties (typically 70–80°) to confirm spatial arrangement .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in biological activity data for benzothiazine derivatives?

Methodological Answer:

  • Dose-Response Studies : Perform in vitro assays (e.g., serotonin reuptake inhibition) across multiple concentrations (1 nM–100 µM) to establish EC50_{50} values .
  • Structural Analog Comparison : Compare activity with analogs like 2-(3-oxo-benzothiazin-4-yl)acetohydrazide to isolate functional group contributions .
  • Meta-Analysis : Aggregate data from crystallographic (e.g., Acta Crystallographica) and pharmacological studies to identify structure-activity relationships (SARs) .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Sensitivity : Test stability in buffers (pH 3–9) using HPLC to monitor degradation (e.g., hydrolysis of the ester group at pH > 8) .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >180°C for crystalline forms) .
  • Light Exposure : Store solutions in amber vials to prevent photodegradation of the benzothiazine core .

Advanced: How can reactor design improve scalability for synthesizing this compound?

Methodological Answer:

  • Continuous Flow Reactors : Optimize residence time (e.g., 30–60 minutes) and temperature (40–60°C) to enhance yield and reduce byproducts .
  • Membrane Separation : Integrate nanofiltration membranes to isolate intermediates, as applied in analogous triazine syntheses .
  • Process Simulation : Use Aspen Plus to model mass transfer limitations and optimize stirring rates (e.g., 500–1000 rpm) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Enzyme Inhibition : Test against monoamine oxidases (MAOs) using spectrophotometric assays (e.g., kynuramine oxidation at 316 nm) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines at 24–72 hours to assess IC50_{50} values .
  • Solubility Profiling : Determine logP values via shake-flask method (octanol/water) to guide formulation .

Advanced: How can machine learning models predict novel derivatives with enhanced activity?

Methodological Answer:

  • Feature Engineering : Train models on descriptors like molecular weight (200–400 g/mol), topological polar surface area (80–120 Ų), and H-bond donor/acceptor counts .
  • Generative AI : Use platforms like ChemBERTa to propose derivatives with modified substituents (e.g., replacing methoxy with ethoxy groups) .
  • Validation : Synthesize top candidates (e.g., 5–10 compounds) and cross-validate predictions with experimental IC50_{50} data .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Ester Hydrolysis : Avoid aqueous conditions at high pH; use anhydrous solvents like THF or DMF .
  • Oxidation of Thiazine : Conduct reactions under nitrogen atmosphere and add antioxidants (e.g., BHT) .
  • Byproduct Identification : Use LC-MS to detect and quantify impurities (e.g., unreacted maleic anhydride) .

Advanced: How can isotopic labeling aid in mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • 13C^{13} \text{C}-Labeling : Track acetyl group transfer using 13C^{13} \text{C}-enriched reagents and analyze via 13C^{13} \text{C} NMR .
  • Kinetic Isotope Effects (KIEs) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
  • Radiolabeling : Use 14C^{14} \text{C}-labeled benzoate moieties to study metabolic pathways in vitro .

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